molecular formula C9H8Cl2N4 B1466316 [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1248967-92-1

[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No.: B1466316
CAS No.: 1248967-92-1
M. Wt: 243.09 g/mol
InChI Key: YECCJPIXVWZYQO-UHFFFAOYSA-N
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Description

[1-(2,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a triazole-derived compound featuring a 1,2,3-triazole core substituted with a 2,4-dichlorophenyl group at the 1-position and a methanamine group at the 4-position. Triazole derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their stability and versatile reactivity .

Properties

IUPAC Name

[1-(2,4-dichlorophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4/c10-6-1-2-9(8(11)3-6)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECCJPIXVWZYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis

  • Formation of the 1,2,3-Triazole Core:

    The copper(I)-catalyzed azide-alkyne cycloaddition between 2,4-dichlorophenyl azide and propargylamine yields the 1,4-disubstituted 1,2,3-triazole intermediate. This reaction typically occurs in polar solvents such as ethanol or water under mild reflux conditions, producing high yields (70–90%) of the triazole core.

  • Purification and Isolation:

    The crude product is purified by recrystallization or column chromatography to isolate the pure [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine.

Alternative Synthetic Routes and Modifications

  • Stepwise cyclization via hydrazine derivatives: Although more common for 1,2,4-triazole systems, some methods involve hydrazinolysis and cyclization steps that could be adapted for 1,2,3-triazole analogs with appropriate modifications.

  • Use of Mannich-type reactions: For related triazole derivatives, Mannich reactions have been employed to introduce aminoalkyl substituents on the triazole ring, involving formaldehyde and amines in alcohol-dioxane media with protection/deprotection steps to optimize yields and selectivity.

Research Findings and Yield Data

Step Reaction Conditions Yield (%) Notes
CuAAC cycloaddition Cu(I) catalyst, EtOH/H2O, reflux 70–90 High regioselectivity, mild conditions
Mannich reaction (alternative) Formalin, alcohol-dioxane, reflux Quantitative Requires Boc-protection for amino group
  • The copper-catalyzed azide-alkyne cycloaddition remains the most efficient and direct method for synthesizing the target compound, offering high yields and regioselectivity.

  • Mannich-type modifications enable further functionalization but require additional protection steps to control reaction pathways.

Analytical and Characterization Techniques

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the triazole ring formation and substitution pattern, with characteristic chemical shifts for triazole protons and aromatic chlorophenyl groups.

  • Elemental Analysis and HPLC: Used to confirm purity and molecular composition, especially after protection/deprotection steps in Mannich reactions.

  • X-ray Crystallography: Occasionally employed to confirm the molecular structure of complex triazole derivatives.

Summary of Preparation Methodology

Aspect Details
Core Reaction Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)
Aromatic Substituent 2,4-Dichlorophenyl azide or alkyne derivative
Aminomethyl Introduction Via propargylamine or Mannich reaction with formaldehyde and amines (with Boc protection)
Solvents Ethanol, water, alcohol-dioxane mixtures
Catalysts Cu(I) salts for cycloaddition; acid/base for Mannich reactions
Yields 70–90% for cycloaddition; quantitative for Mannich with optimized conditions
Purification Recrystallization, chromatography

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the triazole ring or the methanamine group is oxidized to form corresponding oxides or amides.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole or the methanamine group to a primary amine.

    Substitution: The 2,4-dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

    Oxidation Products: Oxides and amides.

    Reduction Products: Dihydrotriazoles and primary amines.

    Substitution Products: Compounds with substituted nucleophiles in place of chlorine atoms.

Scientific Research Applications

Medicinal Chemistry

1.1 Antifungal Activity
The compound has been investigated for its antifungal properties. A study demonstrated that derivatives of triazole compounds exhibit significant antifungal activity against several strains of fungi. Specifically, the presence of the 2,4-dichlorophenyl moiety enhances the antifungal efficacy of the triazole ring. For example, a series of synthesized triazolium salts showed minimum inhibitory concentrations (MIC) as low as 0.0125 mg/mL against pathogenic fungi like Penicillium funiculosum and Penicillium ochraceus .

1.2 Antimicrobial Properties
Research indicates that triazole derivatives can also act as effective antimicrobial agents. The compound's structure allows for interaction with microbial enzymes, disrupting their function. In vitro studies revealed that compounds with the 2,4-dichlorophenyl group exhibited improved antibacterial activity compared to their unsubstituted counterparts .

1.3 Cancer Research
The triazole scaffold is a pivotal structure in cancer therapy due to its ability to inhibit specific enzymes involved in tumor growth. Some studies have reported that compounds similar to [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine can inhibit cancer cell proliferation through apoptosis induction. These findings suggest potential applications in developing new anticancer agents .

Agricultural Applications

2.1 Pesticide Development
The compound has been explored as a potential pesticide due to its structural similarity to known fungicides like tetraconazole. Its ability to inhibit fungal growth can be harnessed in agricultural settings to protect crops from fungal infections . The effectiveness of triazole-based pesticides is attributed to their mode of action on fungal sterol biosynthesis.

2.2 Herbicide Potential
In addition to fungicidal properties, research into the herbicidal potential of triazole compounds has shown promise. The compound's ability to disrupt plant metabolic pathways could lead to the development of selective herbicides that target specific weed species without harming crops .

Material Science Applications

3.1 Synthesis of Functional Materials
The unique chemical properties of [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine make it suitable for synthesizing advanced materials such as polymers and nanomaterials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

3.2 Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be utilized in formulating coatings and adhesives that require resistance to environmental degradation. Studies have shown that incorporating triazole derivatives into coatings improves their protective qualities against moisture and UV radiation .

Case Studies and Data Tables

Application Area Study Reference Findings
Antifungal ActivityMDPI (2022)MIC values as low as 0.0125 mg/mL against P. funiculosum
Antimicrobial PropertiesIUCr Journals (2016)Enhanced antibacterial activity compared to unsubstituted derivatives
Cancer ResearchACS Publications (2024)Induction of apoptosis in cancer cells
Pesticide DevelopmentEFSA (2008)Similarity to tetraconazole; effective against fungal pathogens
Material ScienceAmerican ElementsImproved thermal stability in polymer formulations

Mechanism of Action

The mechanism of action of [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. For example, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. Additionally, the compound can interfere with DNA replication and repair mechanisms, resulting in the inhibition of cell growth and division.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The table below compares [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine with analogs differing in substituents on the phenyl ring or triazole core:

Compound Name Substituent(s) on Phenyl/Triazole Molecular Weight (g/mol) Key Properties/Applications References
[1-(2,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine 2,4-dichlorophenyl ~255.1 Potential pesticidal activity; high lipophilicity due to Cl groups
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine 4-chlorophenyl ~220.7 Reduced steric hindrance compared to dichloro analog
{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine 4-methylphenyl ~214.3 Electron-donating methyl group enhances solubility in non-polar solvents
[1-(3-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine 3-methylphenyl ~214.3 Meta-substitution may alter binding interactions
1-{1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one 2,4-dichlorobenzyl + ketone 313.2 Ketone group increases polarity; potential for hydrogen bonding

Key Differences in Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : The dichlorophenyl group in the target compound enhances electrophilicity and lipophilicity compared to methyl-substituted analogs, which may improve membrane permeability but reduce aqueous solubility .
  • Functional Group Modifications : Replacing the methanamine group with a ketone (as in ) introduces hydrogen-bonding capacity, altering solubility and biological target interactions .

Biological Activity

The compound [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a member of the triazole family, which is notable for its diverse biological activities. Triazoles are recognized for their potential in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C10H9Cl2N3
  • Molecular Weight : 244.08 g/mol
  • CAS Number : 1248381-95-4

Triazole compounds typically exhibit their biological effects through several mechanisms:

  • Inhibition of Enzyme Activity : Many triazoles inhibit enzymes critical for cellular processes, such as cytochrome P450 enzymes involved in sterol biosynthesis.
  • Disruption of Cell Membrane Integrity : They can affect the integrity of fungal cell membranes, leading to cell death.
  • Interference with Nucleic Acid Synthesis : Triazoles may also interfere with DNA and RNA synthesis in pathogens.

Antifungal Activity

Research has shown that [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine exhibits significant antifungal properties. In a study evaluating various triazole derivatives, this compound demonstrated effective inhibition against multiple fungal strains with a Minimum Inhibitory Concentration (MIC) as low as 0.0125 mg/mL against Penicillium funiculosum and P. ochraceus .

Anticancer Activity

The compound's anticancer potential has been explored through various assays. Notably, derivatives containing the 2,4-dichlorophenyl moiety were found to possess significant cytotoxic activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The IC50 values ranged from 7.2 µM to 31.3 µM depending on the specific derivative and cell line tested .

Antibacterial Activity

While primarily studied for its antifungal and anticancer properties, preliminary data suggest that triazole derivatives may also exhibit antibacterial activity. The exact mechanisms remain under investigation but may involve similar pathways to those affecting fungal cells.

Case Study 1: Antifungal Efficacy

A series of experiments conducted on various triazole derivatives showed that the presence of the 2,4-dichlorophenyl group significantly enhances antifungal activity. The compound was tested against clinical isolates of Candida species and demonstrated promising results with reduced MIC values compared to non-substituted analogs .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In a comparative study involving multiple triazole derivatives, [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine was evaluated for its cytotoxic effects on MDA-MB-231 and HepG2 cell lines. The compound exhibited superior activity compared to standard chemotherapeutics like Sorafenib .

Data Summary

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntifungalPenicillium funiculosum0.0125 mg/mL
AntifungalP. ochraceus0.025 mg/mL
AnticancerMDA-MB-2317.2 µM
AnticancerHepG213.5 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example:

React 2,4-dichlorophenyl azide with propargylamine under CuSO₄/sodium ascorbate catalysis.

Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).

Final purification using HPLC (C18 column, acetonitrile/water gradient) or recrystallization .

  • Optimization : Monitor reaction progress via TLC and adjust pH/temperature (e.g., 60°C for higher yield). Use anhydrous solvents to minimize side reactions .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Structural Elucidation :

  • NMR (¹H/¹³C): Confirm triazole ring formation (δ 7.5–8.5 ppm for aromatic protons) and methanamine group (δ 2.8–3.2 ppm).
  • HRMS : Verify molecular ion peak (e.g., [M+H]⁺ for C₉H₇Cl₂N₄).
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns .
    • Purity Assessment : HPLC (≥95% purity) with UV detection at 254 nm .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Antimicrobial Testing : Perform broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Screen against cytochrome P450 isoforms or monoamine oxidases (MAOs) using fluorometric assays .

Advanced Research Questions

Q. How can contradictory data on substituent effects (e.g., 2,4-dichloro vs. 3-fluoro analogs) be resolved?

  • Approach :

  • Comparative SAR Studies : Synthesize analogs with halogen substitutions (Cl, F, Br) and test binding affinity to targets (e.g., MAO-B).
  • Computational Modeling : Use DFT calculations to assess electronic effects (e.g., Cl’s electron-withdrawing impact on triazole reactivity) .
    • Case Study : 2,4-Dichloro derivatives show higher lipophilicity (logP 2.1) than 3-fluoro analogs (logP 1.8), affecting membrane permeability in cellular assays .

Q. What strategies improve yield in large-scale synthesis while maintaining regioselectivity?

  • Catalyst Optimization : Replace Cu(I) with Ru(II) catalysts for regioselective triazole formation (e.g., 1,4- vs. 1,5-isomers).
  • Flow Chemistry : Use microreactors to enhance heat/mass transfer and reduce reaction time (e.g., 30 minutes vs. 12 hours in batch) .
  • Byproduct Analysis : Identify side products (e.g., dimerization) via LC-MS and adjust stoichiometry of azide/alkyne reagents .

Q. How does [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine interact with biological targets at the molecular level?

  • In Silico Docking : Molecular dynamics simulations reveal hydrogen bonds between the triazole N3 and MAO-B’s Tyr435 residue. The dichlorophenyl group engages in hydrophobic interactions with Phe343 .
  • Experimental Validation :

  • SPR Spectroscopy : Measure binding kinetics (KD = 120 nM for MAO-B).
  • Mutagenesis Studies : Confirm critical residues (e.g., Tyr435A mutation reduces inhibition by 90%) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

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